(S)-Indan-1,5-diamine
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Overview
Description
(S)-Indan-1,5-diamine is an organic compound characterized by an indane ring substituted with two amino groups at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Indan-1,5-diamine typically involves the reduction of corresponding nitro compounds or the catalytic hydrogenation of indane derivatives. One common method includes the reduction of 1,5-dinitroindane using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield this compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Indan-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-Indan-1,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-Indan-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
®-Indan-1,5-diamine: The enantiomer of (S)-Indan-1,5-diamine, with similar chemical properties but different biological activity.
1,5-Diaminoindane: A racemic mixture of both enantiomers.
1,5-Dinitroindane: The precursor used in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This enantiomeric purity is crucial for applications in medicinal chemistry, where the specific configuration can determine the efficacy and safety of pharmaceutical compounds.
Properties
IUPAC Name |
(1S)-2,3-dihydro-1H-indene-1,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCUCVFOTWGVOQ-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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